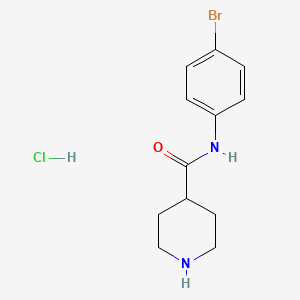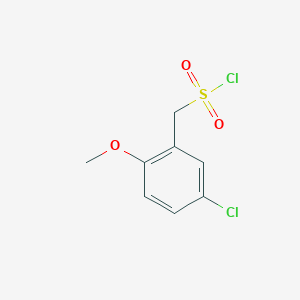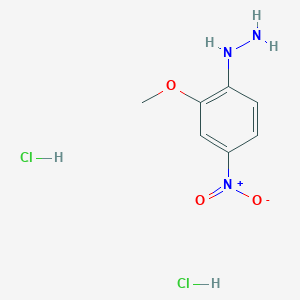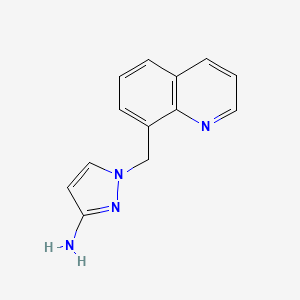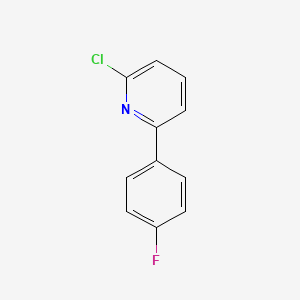
2-Chloro-6-(4-fluorophenyl)pyridine
Vue d'ensemble
Description
2-Chloro-6-(4-fluorophenyl)pyridine is a chemical compound with the molecular formula C11H7ClFN . It belongs to the family of pyridines and is widely used in various industries due to its unique properties.
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-6-(4-fluorophenyl)pyridine has been reported in the literature. For instance, the Sandmeyer reaction of pyrimidine resulted in the formation of a 2-chloropyrimidine derivative .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(4-fluorophenyl)pyridine is C11H7ClFN, with an average mass of 207.631 Da and a monoisotopic mass of 207.025101 Da .Applications De Recherche Scientifique
Synthesis and Reactivity Study
2-Chloro-6-(4-fluorophenyl)pyridine has been utilized in the synthesis of various heterocyclic molecules. For instance, it's involved in the creation of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which demonstrates potential in non-linear optics due to its first hyperpolarizability properties. These compounds have also been studied for their stability, reactivity, and suitability as anti-cancerous drug precursors (Murthy et al., 2017).
Activation of C-H Bond
In a study, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a compound similar to 2-Chloro-6-(4-fluorophenyl)pyridine, was used to explore the activation of sp2 and sp3 C-H bonds in the presence of K(2)PtCl(4). This research provided insights into the delicate balance between different types of cyclometalations (Crosby et al., 2009).
Electronic Effects in Fluoroaryl Compounds
Research on fluoroaryl compounds, including derivatives of 2-Chloro-6-(4-fluorophenyl)pyridine, has been conducted to understand the electronic nature of various substituents. This includes comparisons of electronic effects among different fluoroaryl compounds, enhancing the understanding of their inductive effects and solvent susceptibility (Nesmeyanov et al., 1973).
Thrombin Inhibition
In the pharmaceutical realm, derivatives of 2-Chloro-6-(4-fluorophenyl)pyridine have been investigated as potent thrombin inhibitors. This research is crucial for the development of new medications targeting thrombin, a key enzyme in the blood coagulation process (Lee et al., 2007).
Light Emitting Diodes (LEDs)
2-Chloro-6-(4-fluorophenyl)pyridine has been a part of the synthesis of green-emitting Ir(III) complexes, which are crucial for enhancing the performance of polymer light-emitting diodes (LEDs). These compounds enable fine-tuning of emission spectra and have potential applications in display technology (Cho et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPYUIBTYEMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-fluorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



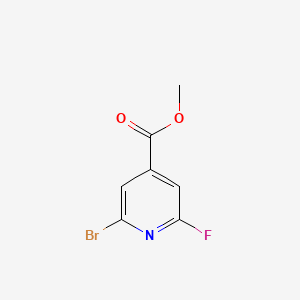
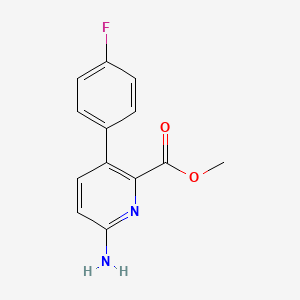
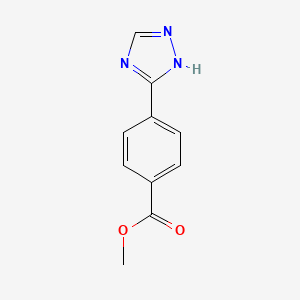
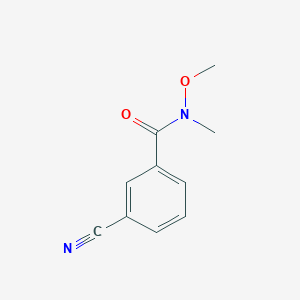
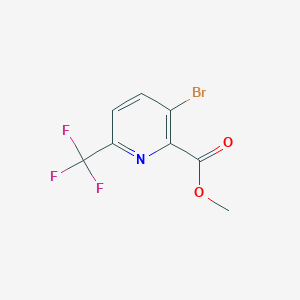
![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)
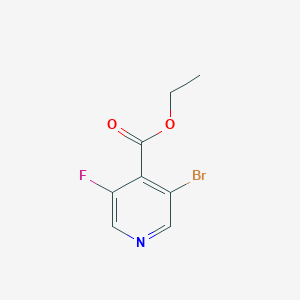
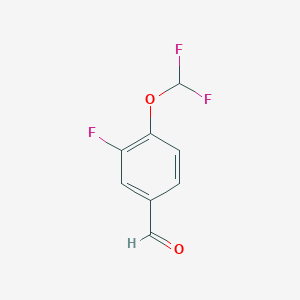
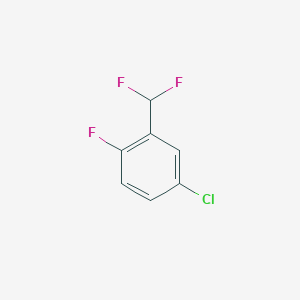
![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
